(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a spirocyclic compound that features a unique structural motif. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This can be done using conventional chemical transformations such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. This can be achieved by optimizing the reaction conditions to increase yield and selectivity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, depending on the specific transformation .
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted spirocyclic derivatives. These products can be further functionalized to create a wide range of biologically active molecules .
Scientific Research Applications
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7-position.
7-Thia-1-azaspiro[4.4]nonane: Contains a sulfur atom in place of one of the carbon atoms in the spirocyclic ring.
1-Azaspiro[4.5]decane: Features a larger spirocyclic ring system with different biological properties.
Uniqueness
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group at the 7-position. This structural feature enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.